1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic substituents
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has different substituents on the aromatic rings, which can lead to different properties and applications.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-5-3-6-16(2)20(15)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-7-4-8-19(22)13-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
LITAFXOTHDZUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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